molecular formula C14H9ClFN5O B14959344 N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14959344
M. Wt: 317.70 g/mol
InChI Key: UEYHXPLUYKGWIN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a substituted benzamide structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole ring is then introduced to the benzamide structure through a substitution reaction, often using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.

    Reduction: Reduction reactions could potentially modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve binding to specific proteins or enzymes, thereby modulating their activity. The tetrazole ring and substituted benzamide structure might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide
  • N-(3-chloro-4-methylphenyl)-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination might offer distinct advantages in terms of binding affinity, selectivity, and stability compared to other similar compounds.

Properties

Molecular Formula

C14H9ClFN5O

Molecular Weight

317.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9ClFN5O/c15-11-7-9(5-6-12(11)16)18-14(22)10-3-1-2-4-13(10)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

UEYHXPLUYKGWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3

Origin of Product

United States

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